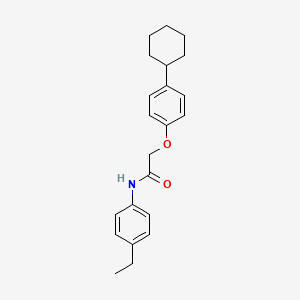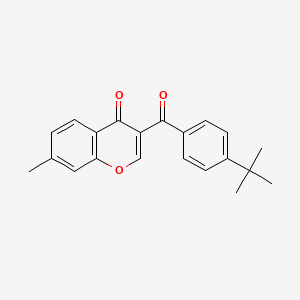
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one, also known as BML-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of chromenone compounds and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one inhibits the activity of AMPK by binding to the allosteric site of the enzyme. This binding results in a conformational change in the enzyme, which inhibits its activity. AMPK inhibition leads to a decrease in energy metabolism and an increase in cellular stress, which can have therapeutic effects in various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for drug discovery and development. However, this compound also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes such as SIRT1 and SIRT2, which can complicate the interpretation of experimental results. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one. One direction is to further elucidate its mechanism of action and its off-target effects on other enzymes. This can help to optimize its use in experimental settings and improve its therapeutic potential. Another direction is to explore its potential applications in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, the development of more potent and selective inhibitors of AMPK can lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one can be synthesized through a multi-step process involving the condensation of 4-tert-butylbenzoyl chloride with 7-hydroxy-4-methylcoumarin in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylbenzoyl)-7-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. It has been shown to inhibit the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in various cellular processes such as energy metabolism, cell growth, and autophagy. Inhibition of AMPK has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-(4-tert-butylbenzoyl)-7-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-13-5-10-16-18(11-13)24-12-17(20(16)23)19(22)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDQHGKERKQXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

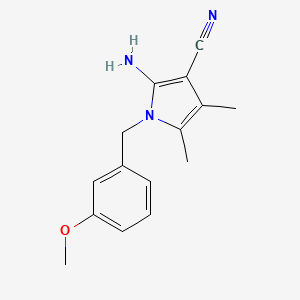
![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)

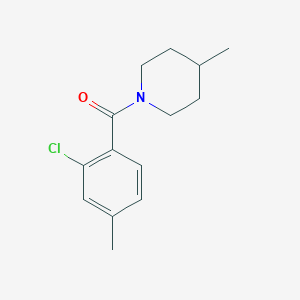
![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5838451.png)
![4-bromo-2-[(mesitylamino)methyl]phenol](/img/structure/B5838459.png)
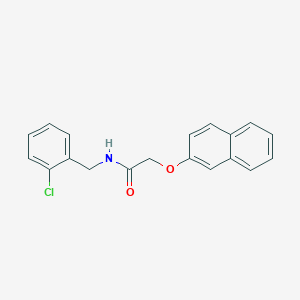
![1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)
